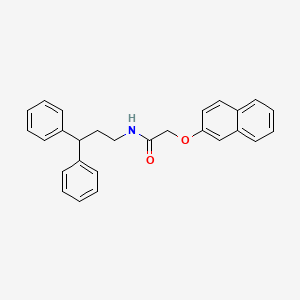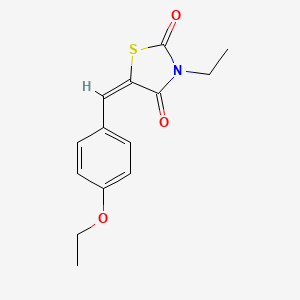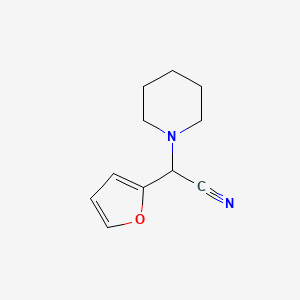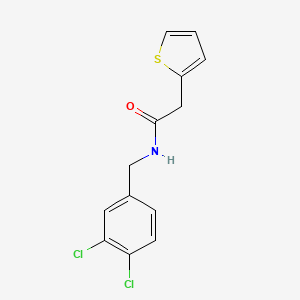![molecular formula C21H24N2O2 B4618449 3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4618449.png)
3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone
Descripción general
Descripción
Quinazolinones are a class of compounds with a diverse range of biological activities and represent an important scaffold in medicinal chemistry. They are known for their antioxidant, anticancer, antiviral, and other pharmacological properties.
Synthesis Analysis
- Quinazolinones can be synthesized using various methods. A notable method involves a tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization, enabling the facile synthesis of functionalized quinazolin-4(3H)-ones from commercially available isatins and amidine hydrochlorides at room temperature (Jia et al., 2016).
- Another synthesis method involves lithiation of quinazolinones, which has been successfully used for creating various 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
- Quinazolinone compounds often have a complex molecular structure with multiple substituents, influencing their biological activities. For instance, the structure–antioxidant activity relationships have been studied in quinazolinones, indicating that certain substituents significantly enhance antioxidant activity (Mravljak et al., 2021).
Chemical Reactions and Properties
- Quinazolinones can undergo various chemical reactions, including lithiation, which allows for the synthesis of diverse derivatives (Smith et al., 1996).
- The compound's specific chemical reactions largely depend on its substituents and molecular structure.
Physical Properties Analysis
- The physical properties of quinazolinones, such as solubility and melting point, can vary depending on the substituents attached to the quinazolinone ring.
- Detailed physical properties specific to 3-[3-(2-tert-butylphenoxy)propyl]-4(3H)-quinazolinone are not explicitly mentioned in the available literature.
Chemical Properties Analysis
- Quinazolinones exhibit a range of chemical properties, including antioxidant activity, which is enhanced by specific substituents such as hydroxyl or methoxy groups (Mravljak et al., 2021).
- Their reactivity in chemical synthesis, such as lithiation and cyclization reactions, makes them versatile for creating various pharmacologically active compounds (Smith et al., 1996).
Aplicaciones Científicas De Investigación
Antioxidant Properties
Quinazolinones have been identified for their potent antioxidant properties. A study synthesized two series of 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant activities using various assays. The presence of hydroxyl groups, especially in ortho or para positions on the phenyl ring, significantly enhanced antioxidant activity. These derivatives also exhibited metal-chelating properties, suggesting their potential in combating oxidative stress-related diseases (Mravljak et al., 2021).
Broad Biological Applications
Quinazolinone scaffolds are associated with a wide range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects. This highlights their importance in medicinal chemistry and drug development (He et al., 2014).
Corrosion Inhibition
Recent research has explored the application of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds effectively form a protective layer on the steel surface, demonstrating their utility in industrial applications to prolong the lifespan of metal components (Errahmany et al., 2020).
Analgesic Activity
Some quinazolinone derivatives have been reported to possess significant analgesic activity. This finding suggests their potential as pain management drugs, highlighting the versatility of quinazolinones in therapeutic applications (Osarodion, 2023).
Fluorescent Chemical Sensors
Quinazolinone derivatives have been utilized as fluoroionophores for the development of sensitive optochemical sensors. These sensors exhibit high selectivity and sensitivity, particularly for detecting Fe3+ ions, underscoring their application in environmental monitoring and analytical chemistry (Zhang et al., 2007).
Luminescent Materials and Bioimaging
Quinazolinones have been recognized for their luminescent properties, making them promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their excellent biocompatibility, low toxicity, and high efficiency are particularly advantageous for applications in bioimaging and the development of environmentally sensitive probes (Xing et al., 2021).
Propiedades
IUPAC Name |
3-[3-(2-tert-butylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)17-10-5-7-12-19(17)25-14-8-13-23-15-22-18-11-6-4-9-16(18)20(23)24/h4-7,9-12,15H,8,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULLEMHXDLAXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)


![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4618433.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)